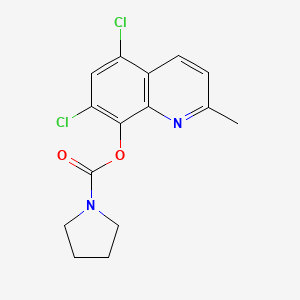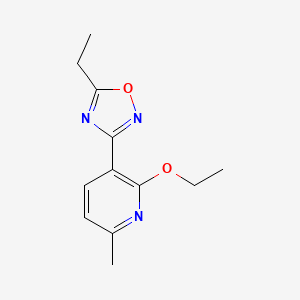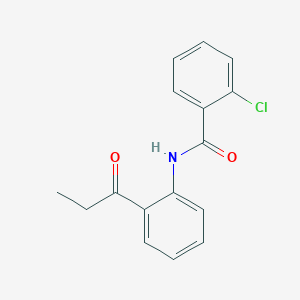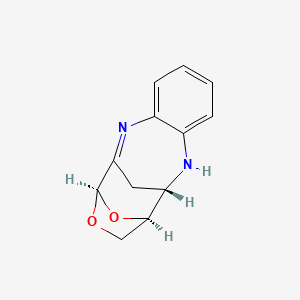![molecular formula C21H23N3OS B11068346 (5E)-5-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B11068346.png)
(5E)-5-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic molecule characterized by its unique structure, which includes a diethylamino group, a phenyl ring, and a thioxotetrahydroimidazol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the condensation of 4-(diethylamino)benzaldehyde with 2-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the thioxotetrahydroimidazol-4-one core. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base or catalyst to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new alkylated or acylated derivatives.
Scientific Research Applications
5-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The diethylamino group and the thioxotetrahydroimidazol-4-one core play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological processes such as cell signaling, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-N-(3,5-DIMETHYLPHENYL)AMINE
- N-[4-(DIETHYLAMINO)PHENYL]-5-METHYL-2-PHENYL-3-FURAMIDE
Uniqueness
Compared to similar compounds, 5-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(2-METHYLPHENYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H23N3OS |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(5E)-5-[[4-(diethylamino)phenyl]methylidene]-3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C21H23N3OS/c1-4-23(5-2)17-12-10-16(11-13-17)14-18-20(25)24(21(26)22-18)19-9-7-6-8-15(19)3/h6-14H,4-5H2,1-3H3,(H,22,26)/b18-14+ |
InChI Key |
JZTIZAFKFZHZHQ-NBVRZTHBSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 2-methoxy-N-(1-methylethyl)-5-tricyclo[3.3.1.1(3,7)]dec-1-yl-](/img/structure/B11068264.png)
![6-Bromo-4-(3,4-dimethoxyphenyl)-2-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroquinoline-8-carboxylic acid](/img/structure/B11068273.png)

![11-(3-Pyridyl)-7,8,9,11-tetrahydro-10H-benzo[F]cyclopenta[B]quinolin-10-one](/img/structure/B11068279.png)


![Ethyl 6,7,8-trifluoro-1-[(7-fluoroquinoxalin-6-yl)amino]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B11068307.png)
![3-{4-Amino-3-[(3-chlorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B11068315.png)
![1H-Pyrazole-3-carboxylic acid, 1-[2-[(2,4-dimethylphenyl)amino]-2-oxoethyl]-, methyl ester](/img/structure/B11068318.png)
![1-(1,3-Benzodioxol-5-yl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11068319.png)
![1-[(benzyloxy)methyl]-5-(4-phenylpiperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B11068323.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]biphenyl-2-carboxamide](/img/structure/B11068344.png)
![3-[4-(1H-pyrrol-1-yl)phenyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11068349.png)
